1H-Pyrrolo[2,3-b]pyridin-2-ol
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Overview
Description
1H-Pyrrolo[2,3-b]pyridin-2-ol is a chemical compound with the empirical formula C7H6N2O . It is a solid substance and is used as a reagent in the synthesis of potent VEGFR-2 inhibitors .
Synthesis Analysis
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-2-ol derivatives has been reported in several studies . For instance, one study described the design and synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives as inhibitors of human neutrophil elastase .Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-b]pyridin-2-ol includes a pyrrolopyridine core . The compound has a molecular weight of 134.14 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving 1H-Pyrrolo[2,3-b]pyridin-2-ol are not detailed in the search results, the compound is known to be used in the synthesis of various derivatives .Physical And Chemical Properties Analysis
1H-Pyrrolo[2,3-b]pyridin-2-ol is a solid substance . It has a molecular weight of 134.14 g/mol and an empirical formula of C7H6N2O .Scientific Research Applications
Application 1: Cancer Therapy
- Summary of the Application : 1H-Pyrrolo[2,3-b]pyridin-2-ol and its derivatives have been found to be potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- Methods of Application or Experimental Procedures : A series of 1H-Pyrrolo[2,3-b]pyridin-2-ol derivatives were synthesized and their activities against FGFR1, 2, and 3 were evaluated . Among them, compound 4h exhibited potent FGFR inhibitory activity .
- Results or Outcomes : Compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . The IC50 values of 4h for FGFR1–4 were 7, 9, 25 and 712 nM, respectively .
Application 2: Inhibitor of VEGFR-2
- Summary of the Application : 1H-Pyrrolo[2,3-b]pyridin-2-ol is used as a reagent in the synthesis of potent VEGFR-2 inhibitors . VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) plays a significant role in blood vessel formation (angiogenesis), and its overexpression is often associated with cancer. Therefore, inhibiting VEGFR-2 can be a strategy for cancer treatment .
- Methods of Application or Experimental Procedures : 1H-Pyrrolo[2,3-b]pyridin-2-ol is used as a reagent in the synthesis of the inhibitors. The specific synthesis process would depend on the structure of the desired inhibitor .
- Results or Outcomes : The synthesized inhibitors can potentially block the activity of VEGFR-2, thereby inhibiting angiogenesis and potentially slowing the growth of tumors .
Application 3: Synthesis of Venetoclax
- Summary of the Application : 1H-Pyrrolo[2,3-b]pyridin-2-ol is used as a reagent in the synthesis of Venetoclax . Venetoclax is a potent and selective BCL-2 inhibitor that achieves potent antitumour activity while sparing platelets .
- Methods of Application or Experimental Procedures : 1H-Pyrrolo[2,3-b]pyridin-2-ol is used as a reagent in the synthesis of Venetoclax . The specific synthesis process would depend on the structure of the desired inhibitor .
- Results or Outcomes : The synthesized Venetoclax can potentially block the activity of BCL-2, thereby inhibiting the growth of tumors .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-6-4-5-2-1-3-8-7(5)9-6/h1-4,10H,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYPZQKEBDHBLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2)O)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00705528 |
Source
|
Record name | 1H-Pyrrolo[2,3-b]pyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00705528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[2,3-b]pyridin-2-ol | |
CAS RN |
1261802-66-7 |
Source
|
Record name | 1H-Pyrrolo[2,3-b]pyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00705528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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